molecular formula C8H9ClO B13834293 7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one

7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one

Cat. No.: B13834293
M. Wt: 156.61 g/mol
InChI Key: FUDLIEWCXYZDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-1-methylbicyclo[320]hept-3-en-6-one is a bicyclic compound characterized by a unique structure that includes a chlorine atom and a methyl group attached to a bicycloheptene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one typically involves the chlorination of a precursor bicyclic compound. One common method involves the reaction of a bicyclo[3.2.0]hept-3-en-6-one derivative with a chlorinating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the precursor compound is subjected to chlorination in the presence of catalysts and under optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one involves its interaction with specific molecular targets. The chlorine atom and the bicyclic structure allow it to participate in various chemical reactions, potentially inhibiting or modifying the activity of enzymes or other proteins. The exact pathways and targets can vary depending on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one is unique due to the presence of both a chlorine atom and a methyl group on the bicyclic framework. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one

InChI

InChI=1S/C8H9ClO/c1-8-4-2-3-5(8)6(10)7(8)9/h2-3,5,7H,4H2,1H3

InChI Key

FUDLIEWCXYZDLR-UHFFFAOYSA-N

Canonical SMILES

CC12CC=CC1C(=O)C2Cl

Origin of Product

United States

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